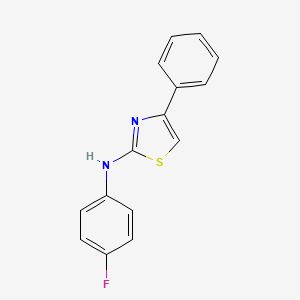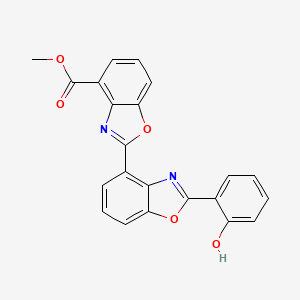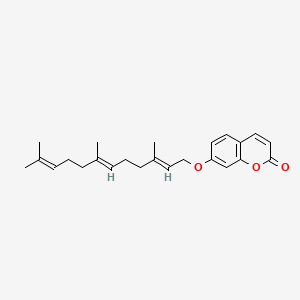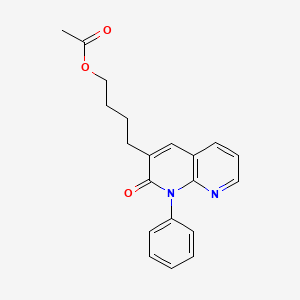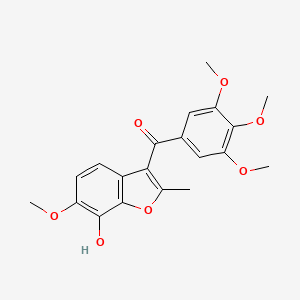
BNC105
概述
描述
BNC105 是一种新型化合物,以其有效的抗癌特性而闻名。它主要作为微管聚合抑制剂,破坏细胞内微管的形成。 这种破坏导致肿瘤血管的靶向选择性,导致肿瘤内血管闭塞,并导致肿瘤细胞由于缺氧而坏死 .
科学研究应用
BNC105 具有广泛的科学研究应用,包括:
化学: this compound 被用作模型化合物来研究微管聚合和微管动力学。
生物学: 它被用于研究细胞分裂、凋亡和癌细胞生物学。
医学: this compound 正在被研究作为潜在的抗癌剂,研究表明它在破坏肿瘤血管和抑制癌细胞增殖方面有效。
准备方法
合成路线和反应条件
BNC105 的合成涉及多个步骤,从制备关键中间体开始反应条件通常涉及使用有机溶剂、催化剂和受控温度以确保高收率和纯度 .
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。 该工艺针对效率和成本效益进行了优化,通常涉及连续流动反应器和自动化系统以保持一致的质量和产量 .
化学反应分析
反应类型
BNC105 经历了几种类型的化学反应,包括:
氧化: this compound 在特定条件下可以氧化形成各种氧化衍生物。
还原: 还原反应可以改变 this compound 中的官能团,改变其化学性质。
常用试剂和条件
这些反应中使用的常用试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种有机溶剂。 反应条件通常涉及受控温度、pH 值和反应时间以获得所需的产物 .
主要产品
这些反应形成的主要产物包括 this compound 的各种衍生物,每种衍生物都具有独特的化学和生物特性。 这些衍生物通常被研究其潜在的治疗应用 .
作用机制
BNC105 通过与微管聚合物结合发挥作用,抑制其聚合并导致微管不稳定。这种微管的破坏会干扰细胞分裂,导致癌细胞的细胞周期停滞和凋亡。 此外,this compound 靶向肿瘤血管内的内皮细胞,导致血管破坏和肿瘤坏死 .
相似化合物的比较
类似化合物
喜树碱 A-4: 另一种具有类似血管破坏特性的微管聚合抑制剂。
长春碱: 一种长春花生物碱,它也靶向微管,但具有不同的结合位点和作用机制。
BNC105 的独特性
This compound 在高度选择性地靶向肿瘤内活跃增殖的内皮细胞方面是独一无二的,与其他血管破坏剂相比,它提供了更广泛的治疗窗口。 它双重作用机制,靶向肿瘤血管和癌细胞,使其成为抗癌治疗的有希望的候选者 .
属性
IUPAC Name |
(7-hydroxy-6-methoxy-2-methyl-1-benzofuran-3-yl)-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O7/c1-10-16(12-6-7-13(23-2)18(22)19(12)27-10)17(21)11-8-14(24-3)20(26-5)15(9-11)25-4/h6-9,22H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADMJHVVIZTENA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C(=C(C=C2)OC)O)C(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40241536 | |
| Record name | BNC-105 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40241536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945771-74-4 | |
| Record name | BNC-105 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945771744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BNC-105 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40241536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BNC-105 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3S2Z6H7B0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: BNC105 targets tubulin, specifically binding to the colchicine-binding site on β-tubulin. [, , ] This interaction disrupts tubulin polymerization, a crucial process for cell division and other cellular functions. []
ANone: this compound exhibits selectivity for activated endothelial cells, typically found in tumor blood vessels, over quiescent endothelial cells in normal vasculature. [] This selectivity is attributed to the constant state of angiogenesis and lack of senescence in tumor endothelial cells. []
ANone: In cancer cells, this compound's disruption of tubulin polymerization leads to several downstream effects:
- Vascular Disruption: In solid tumors, this compound disrupts tumor vasculature, leading to hypoxia and necrosis. [] This vascular disrupting action is a key mechanism contributing to its anti-tumor activity.
- Inhibition of Cancer Cell Proliferation: this compound directly inhibits cancer cell proliferation by disrupting microtubule dynamics essential for cell division. []
- Induction of Apoptosis: this compound has been shown to activate pro-apoptotic proteins like c-Jun N-terminal kinase (JNK) and Noxa, ultimately leading to cancer cell death. []
ANone: this compound (2-Methyl-7-hydroxy-3-(3,4,5-trimethoxybenzoyl)-6-methoxybenzofuran) has the molecular formula C20H20O7 and a molecular weight of 372.37 g/mol.
ANone: While specific spectroscopic data is not provided in the given research articles, researchers commonly utilize techniques like NMR (Nuclear Magnetic Resonance) and mass spectrometry to confirm the structure and purity of synthesized this compound.
ANone: While detailed stability data is not provided in the articles, this compound is formulated as a disodium phosphate ester prodrug, BNC105P, for improved solubility and stability. [] The prodrug is rapidly cleaved in vivo to release the active this compound. [] Further research on the stability of this compound under various conditions, such as different pH levels, temperatures, and storage conditions, is important for optimizing its formulation and delivery.
ANone: Based on the provided research, this compound primarily acts as an inhibitor of tubulin polymerization rather than a catalyst. Its mechanism revolves around binding to tubulin and disrupting its normal function.
ANone: While the provided articles don't offer details on computational studies, computational chemistry techniques, such as molecular docking and molecular dynamics simulations, can be valuable for understanding this compound's interactions with tubulin, predicting potential binding affinities, and guiding the design of novel analogs with improved properties.
ANone: Research indicates that this compound's structure is crucial for its activity and selectivity. [] Modifications to its benzofuran scaffold, particularly the introduction of a conformational bias and additional hydrogen bond donor, have been shown to significantly enhance its potency against cancer cells and activated endothelial cells. [] Further SAR studies are essential for optimizing this compound's therapeutic window and potentially developing analogs with enhanced activity against specific cancer types.
ANone: BNC105P, the disodium phosphate ester prodrug of this compound, was designed to improve the compound's solubility and stability. [] This prodrug strategy enhances its pharmaceutical properties and allows for intravenous administration. [] Research on BNC105P's stability under various conditions is crucial for optimizing its formulation and storage.
ANone: As with any investigational drug, this compound research and development adhere to strict safety and ethical guidelines to ensure the well-being of both researchers and clinical trial participants. These guidelines include appropriate handling of the compound, waste management protocols, and comprehensive preclinical toxicity testing in animal models before human trials are initiated.
ANone: Studies reveal that BNC105P, the prodrug, is rapidly converted to active this compound in vivo. [] this compound exhibits a relatively short half-life of approximately 0.57 hours and demonstrates dose-proportional increases in plasma concentration. [] Pharmacodynamically, this compound effectively reduces polymerized tubulin levels in peripheral blood mononuclear cells (PBMCs), confirming its on-target activity. []
ANone: this compound administration leads to several pharmacodynamic changes, including:
- Reduction in Polymerized Tubulin: this compound effectively reduces the levels of polymerized tubulin, indicating its on-target mechanism of action. []
- Blood Flow Changes in Tumors: Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) studies have shown that this compound alters blood flow patterns within tumor lesions. [] This is consistent with its vascular disrupting properties.
ANone: this compound demonstrates potent antitumor activity in various preclinical models:
- In Vitro Studies: this compound effectively inhibits the proliferation of numerous human cancer cell lines, including breast, colon, prostate, brain, lung, and ovarian cancer cells. [, ]
- Xenograft Models: this compound exhibits significant tumor growth inhibition and even tumor regressions in multiple human tumor xenograft models. [, ] It disrupts tumor vasculature, leading to substantial tumor necrosis. []
- Syngeneic Models: In syngeneic murine tumor models, this compound demonstrates efficacy as both a monotherapy and in combination with other anticancer agents. [, ]
ANone: Yes, this compound has been evaluated in several clinical trials:
- Phase I Trials: Phase I trials established the safety, tolerability, pharmacokinetics, and pharmacodynamics of BNC105P in patients with advanced solid tumors. [, , , ]
- Phase II Trials: Phase II trials have been conducted in patients with renal cell carcinoma, mesothelioma, and ovarian cancer. [, , ]
ANone: Research indicates that this compound is not a substrate for the Pgp transporter. [] This characteristic suggests that this compound might be effective even in cancer cells that overexpress Pgp as a resistance mechanism against other chemotherapeutic agents.
ANone: While the research provided doesn't delve into specific resistance mechanisms for this compound, it's crucial to acknowledge that cancer cells can develop resistance to targeted therapies over time. Further research is needed to understand the potential mechanisms of resistance to this compound and develop strategies to overcome them.
ANone: While the provided articles don't detail specific drug delivery strategies for this compound, researchers are constantly exploring innovative approaches to improve drug delivery to tumor tissues, which often include:
ANone: Research suggests that changes in several plasma biomarkers, including matrix metalloproteinase-9 (MMP-9), stem cell factor (SCF), sex hormone-binding globulin (SHBG), and serum amyloid A protein, are associated with clinical outcomes in patients treated with this compound. [] These biomarkers warrant further investigation as potential predictors of treatment response or for monitoring treatment efficacy.
ANone: Future research could explore additional biomarkers related to:
- Tumor Hypoxia: Markers of hypoxia, such as HIF-1α and GLUT-1, could be monitored to assess this compound's vascular disrupting activity. []
- Tumor Vascular Changes: Imaging techniques like DCE-MRI could be used to monitor changes in tumor vasculature and perfusion in response to this compound treatment. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

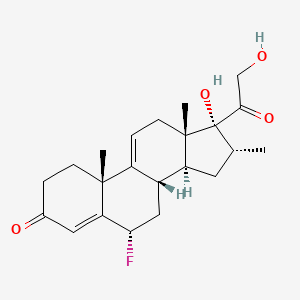

![(2R,3R,4R,5S)-6-cyclohexyl-3,4-dihydroxy-5-[[(2S)-3-(1H-imidazol-5-yl)-2-[(2-naphthalen-1-yloxyacetyl)amino]propanoyl]amino]-N-[(2S,3S)-3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-propan-2-ylhexanamide](/img/structure/B1683712.png)
![8-Amino-3,3-dipropyl-6,7,8,9-tetrahydrobenzo[e]indol-3-ium-2-carbonitrile](/img/structure/B1683716.png)
![4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline](/img/structure/B1683717.png)

